tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the enzyme-catalyzed kinetic resolution of racemic mixtures. This method utilizes lipase enzymes to selectively hydrolyze one enantiomer, resulting in the separation of the desired enantiomer . Another method involves the use of high-performance liquid chromatography with chiral stationary phases to separate the enantiomers .
Industrial Production Methods
the use of enzyme-catalyzed processes and chiral chromatography are likely to be employed due to their efficiency in producing enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. As a potential NK1 receptor antagonist, it binds to the NK1 receptor, inhibiting its activity. This inhibition can lead to the modulation of various physiological processes, including the reduction of nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate (3R,4S): A stereoisomer with different biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different biological activities.
Prolinol derivatives: Compounds with a similar pyrrolidine ring structure used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and potential as an NK1 receptor antagonist. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXAVJRWGKVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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